![molecular formula C10H8BrN3O B13312703 1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B13312703.png)
1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a pyridine ring
Preparation Methods
The synthesis of 1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a pyrazole derivative followed by coupling with a pyridine moiety under controlled conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the heterocyclic rings play crucial roles in binding to these targets, influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one can be compared with other similar compounds, such as:
- 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 6-Bromo-1H-pyrazolo[4,3-c]pyridine
These compounds share structural similarities but differ in their specific substitutions and ring structures, leading to unique properties and applications .
Properties
Molecular Formula |
C10H8BrN3O |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
1-[6-(4-bromopyrazol-1-yl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C10H8BrN3O/c1-7(15)8-2-3-10(12-4-8)14-6-9(11)5-13-14/h2-6H,1H3 |
InChI Key |
YLVHQLNQIHRZAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)N2C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


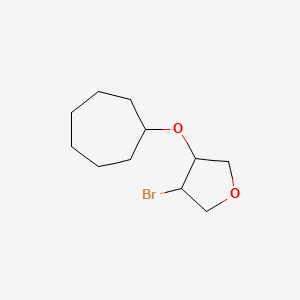
![5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13312625.png)


![9,9-Dimethyl-2-azaspiro[5.5]undecane](/img/structure/B13312634.png)
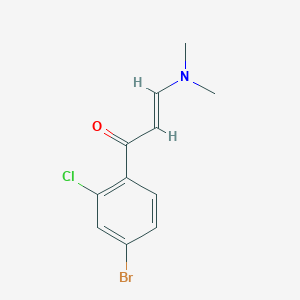
![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine](/img/structure/B13312643.png)
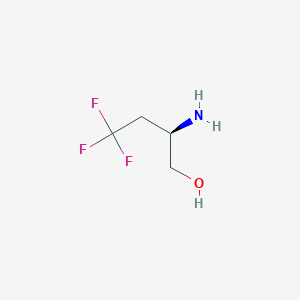
![1-[(3-Fluorophenyl)methyl]azetidine](/img/structure/B13312658.png)

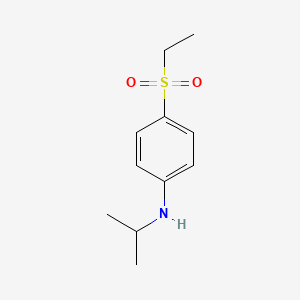
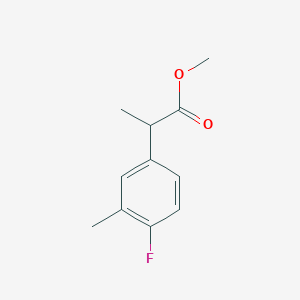
![6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13312712.png)
![2-Cyclobutyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13312720.png)
